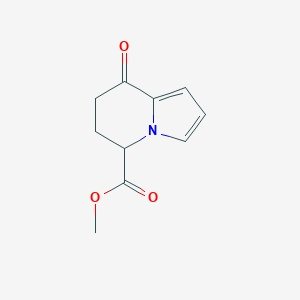

methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indole derivative with an ester in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can have enhanced biological or chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate exhibits promising anticancer properties. A study demonstrated its ability to inhibit the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structure facilitates interaction with cellular targets involved in cancer proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves modulation of signaling pathways associated with cellular survival.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including cyclization and functional group modifications. This versatility is exploited in synthesizing pharmaceuticals and agrochemicals.

Synthetic Methodologies

Several synthetic methodologies utilize this compound:

- Condensation Reactions: It can participate in condensation reactions to form larger cyclic structures.

- Functionalization: The presence of the carboxylate group allows for further functionalization, enhancing its utility in creating derivatives with tailored properties.

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its role in developing novel polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to evaluate its performance in composite materials.

Nanomaterials

The compound is also being investigated for applications in nanotechnology. Its ability to form stable nanoparticles can be harnessed for drug delivery systems or as catalysts in various chemical reactions.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis; inhibits cancer cell growth |

| Neuroprotective effects | Protects against oxidative stress | |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity; used in pharmaceuticals |

| Synthetic methodologies | Participates in condensation and functionalization | |

| Materials Science | Polymer chemistry | Enhances mechanical properties of polymers |

| Nanomaterials | Forms stable nanoparticles for drug delivery |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotection

In another investigation focused on neurodegenerative diseases, researchers found that treatment with this compound resulted in decreased markers of inflammation and oxidative damage in neuronal cultures exposed to toxic agents. These findings provide a basis for exploring its therapeutic applications in neuroprotection.

Mécanisme D'action

The mechanism of action of methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features.

Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.

Indole-3-carboxaldehyde: Known for its use in organic synthesis and biological studies.

Uniqueness

Methyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Activité Biologique

Methyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS No. 318247-33-5) is a synthetic compound belonging to the indolizine family. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- Synonyms : 8-OXO-5,6,7,8-TETRAHYDRO-INDOLIZINE-5-CARBOXYLIC ACID METHYL ESTER

Biological Activities

Research into this compound has highlighted several areas of biological activity:

1. Antioxidant Activity

Methyl 8-oxo-5,6,7,8-tetrahydroindolizine derivatives have been studied for their potential as antioxidants. In vitro studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models.

2. Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

3. Neuroprotective Effects

The compound has shown promise in neuroprotection by mitigating neuronal cell death in models of neurodegenerative diseases. The mechanism appears to involve modulation of apoptotic pathways and reduction of inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells, thereby protecting against oxidative damage.

- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell proliferation.

Data Table: Biological Activity Overview

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings suggest:

- Metabolic Stability : The compound exhibits moderate metabolic stability in liver microsomes.

Propriétés

IUPAC Name |

methyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-4-5-9(12)7-3-2-6-11(7)8/h2-3,6,8H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZKEPAFMFEBOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C2=CC=CN12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.